molecular formula C18H16ClNO2 B13145193 1-(Butylamino)-7-chloroanthracene-9,10-dione CAS No. 61100-75-2

1-(Butylamino)-7-chloroanthracene-9,10-dione

Cat. No.: B13145193
CAS No.: 61100-75-2
M. Wt: 313.8 g/mol
InChI Key: ZVRCNAAUDULARU-UHFFFAOYSA-N
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Description

1-(Butylamino)-7-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is characterized by the presence of a butylamino group and a chlorine atom attached to the anthracene backbone, making it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-7-chloroanthracene-9,10-dione typically involves the following steps:

    Nitration: Anthracene is first nitrated to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups.

    Chlorination: The amino-anthracene is chlorinated to introduce the chlorine atom.

    Alkylation: Finally, the amino group is alkylated with butylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination and alkylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylamino)-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

1-(Butylamino)-7-chloroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized as a dye intermediate and in the production of pigments.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-7-chloroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research, where it targets rapidly dividing cells.

Comparison with Similar Compounds

  • 1-Aminoanthraquinone
  • 1-Chloroanthraquinone
  • 1-Butylaminoanthraquinone

Comparison: 1-(Butylamino)-7-chloroanthracene-9,10-dione is unique due to the presence of both a butylamino group and a chlorine atom, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

61100-75-2

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

1-(butylamino)-7-chloroanthracene-9,10-dione

InChI

InChI=1S/C18H16ClNO2/c1-2-3-9-20-15-6-4-5-13-16(15)18(22)14-10-11(19)7-8-12(14)17(13)21/h4-8,10,20H,2-3,9H2,1H3

InChI Key

ZVRCNAAUDULARU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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